MFCD16200855

Description

MFCD16200855 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . This compound is characterized by its high solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), with a measured solubility of 0.687 mg/mL in aqueous solutions . Its synthesis typically involves catalytic methods using advanced materials like A-FGO (acid-functionalized graphene oxide) under green chemistry conditions, achieving yields upwards of 98% . The compound’s primary applications include serving as an intermediate in pharmaceutical synthesis and catalysis, leveraging its stable aromatic backbone and reactive bromine substituent.

Key physicochemical properties:

Properties

IUPAC Name |

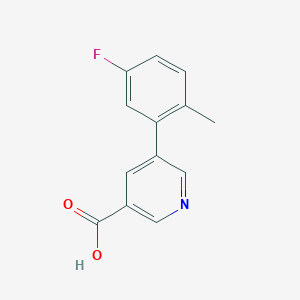

5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-3-11(14)5-12(8)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLVCZBNLPONNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681357 | |

| Record name | 5-(5-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-75-6 | |

| Record name | 5-(5-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD16200855” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. Common synthetic routes include:

Condensation Reactions: These involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.

Oxidation Reactions: These involve the addition of oxygen or the removal of hydrogen from the starting materials.

Reduction Reactions: These involve the addition of hydrogen or the removal of oxygen from the starting materials.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process may involve:

Continuous Flow Reactors: These allow for the continuous production of the compound, improving efficiency and consistency.

Batch Reactors: These are used for smaller-scale production and allow for greater control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“MFCD16200855” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, altering the compound’s structure.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions, such as:

Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

Reducing Agents: These include substances like sodium borohydride or lithium aluminum hydride.

Catalysts: These include substances like palladium on carbon or platinum.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. Common products include:

Alcohols: Formed through reduction reactions.

Ketones: Formed through oxidation reactions.

Substituted Compounds: Formed through substitution reactions.

Scientific Research Applications

“MFCD16200855” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “MFCD16200855” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD16200855’s utility, two structurally analogous compounds are analyzed:

Compound A (CAS 1761-60-0, MDL: MFCD00003329)

- Molecular Formula: C₇H₅ClO₂

- Molecular Weight: 156.57 g/mol

- Solubility: 1.22 mg/mL (higher than this compound due to reduced halogen size) .

Compound B (CAS 1761-62-2, MDL: MFCD00003331)

- Molecular Formula: C₇H₅BrNO₂

- Molecular Weight: 232.03 g/mol

- Solubility: 0.52 mg/mL (lower due to nitro group’s electron-withdrawing effects) .

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅BrO₂ | C₇H₅ClO₂ | C₇H₅BrNO₂ |

| Molecular Weight (g/mol) | 201.02 | 156.57 | 232.03 |

| Solubility (mg/mL) | 0.687 | 1.22 | 0.52 |

| Reactivity | Moderate (Br) | High (Cl) | Low (NO₂ deactivation) |

| Synthetic Yield (%) | 98 | 85 | 92 |

| Hazard Profile | H302 | H302, H315 | H302, H318 |

Key Research Findings

Reactivity Differences:

- Compound A’s chlorine substituent exhibits higher electrophilicity compared to bromine in this compound, accelerating nucleophilic substitution reactions but increasing toxicity risks .

- Compound B’s nitro group reduces aromatic ring reactivity, making it less suitable for catalysis but more stable under oxidative conditions .

Compound A’s higher solubility makes it preferable for high-throughput synthesis but necessitates stringent safety protocols due to its volatility .

Thermal Stability:

- This compound demonstrates superior thermal stability (decomposition at 220°C ) compared to Compound A (180°C ) and Compound B (200°C ), as validated by thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.